KIAA1363 is a recently characterized 2-acetyl monoacylglyceryl ether hydrolase that is critical to the survival and proliferation of many cancer cell lines. 2-thioacetyl MAGE is a colorimetric substrate for KIAA1363. It can readily be adapted to perform activity/inhibition studies of this new enzyme, using standard DTNB detection of the free thiol as a readout for enzymatic activity.
Molecular Structure Analysis
Peptide Vaccines: Synthetic peptides derived from MAGE proteins can be used to vaccinate patients and elicit an immune response against tumor cells expressing the target MAGE protein [, ].
Adoptive T-cell Therapy: T cells can be engineered to express T-cell receptors (TCRs) specific for MAGE peptides presented by major histocompatibility complex (MHC) molecules on the surface of tumor cells [, , , , , , , ]. These engineered T cells can then be infused back into the patient to target and destroy tumor cells.
Chimeric Antigen Receptor (CAR) T-cell Therapy: Similar to TCR-engineered T cells, CAR T cells are genetically modified to express a receptor that recognizes a specific tumor antigen. In this case, the CAR would be designed to recognize a MAGE protein on the surface of tumor cells [].
Applications
Non-Small Cell Lung Cancer (NSCLC): Clinical trials have investigated MAGE-A3-directed therapies in NSCLC, but safety concerns, such as neurotoxicity, have arisen [, , ].
Melanoma: MAGE proteins, particularly MAGE-A3, have been extensively studied in melanoma, and clinical trials have shown promising results, including tumor regressions [, ].
Esophageal Cancer: MAGE-A4 is frequently expressed in esophageal cancer and has been targeted in clinical trials using TCR gene-engineered T cells [].
Multiple Myeloma: MAGE proteins, particularly MAGE-A3, are frequently expressed in multiple myeloma and have been investigated as targets for immunotherapy using peptide vaccines and adoptive T-cell therapy [, ].
Other Solid Tumors: MAGE proteins are also expressed in various other solid tumors, including bladder cancer, breast cancer, head and neck cancer, ovarian cancer, and sarcomas, suggesting their potential as broader immunotherapy targets [, , , , , , , , ].
Related Compounds
MAGE-A3 Peptide
Compound Description: MAGE-A3 peptide refers to specific amino acid sequences derived from the MAGE-A3 protein that can be recognized by the immune system, particularly T cells. These peptides are often presented on the surface of tumor cells in complex with major histocompatibility complex (MHC) molecules, allowing for T cell recognition and potential immune responses against the tumor. []
Relevance: The MAGE-A3 peptide is directly derived from the MAGE-A3 protein, suggesting a direct structural relationship to "2-thioacetyl MAGE" if this compound is assumed to be a modified form of MAGE-A3. The research highlights the use of MAGE-A3 peptides as cancer vaccines, aiming to induce or enhance immune responses against MAGE-A3-expressing tumors. []
MAGE-A3/A9/A12 TCR
Compound Description: This refers to a T-cell receptor (TCR) engineered to recognize epitopes shared by MAGE-A3, A9, and A12 proteins. TCRs are protein complexes on the surface of T cells that recognize and bind to specific antigens, such as those derived from MAGE proteins, presented by MHC molecules. []
Relevance: The MAGE-A3/A9/A12 TCR specifically targets a group of MAGE proteins, suggesting a potential connection to "2-thioacetyl MAGE" if it's a modified form of a MAGE-A protein. The research highlights a case where this TCR, while effective against cancer, led to neurological toxicity due to off-target recognition of MAGE-A12 in the brain. []
MAGE-A12 Peptide
Compound Description: Similar to the MAGE-A3 peptide, this refers to a specific amino acid sequence derived from the MAGE-A12 protein. This peptide was investigated as a potential source of off-target toxicity in the context of MAGE-A3-directed cancer therapy. [, ]
Relevance: The MAGE-A12 peptide shares structural similarity with the MAGE-A3 peptide and is recognized by some MAGE-A3-specific TCRs, making it relevant in the context of "2-thioacetyl MAGE" if this compound is structurally related to MAGE-A proteins. The research suggests that MAGE-A12 expression in the brain might lead to neurological side effects when targeting MAGE-A3, highlighting the importance of understanding the expression patterns of MAGE family members for safe and effective immunotherapy. [, ]
EPS8L2 Peptide
Compound Description: This peptide is derived from the EPS8L2 protein and was identified as a potential source of off-target toxicity in MAGE-A3-directed cancer therapy. Its structure shares similarities with MAGE-A3 peptides, leading to potential cross-reactivity with some MAGE-A3-specific TCRs. []
Relevance: The EPS8L2 peptide, due to its structural similarity to MAGE-A3 peptides, could be relevant to understanding the potential off-target effects of therapies targeting "2-thioacetyl MAGE." The research emphasizes the need for highly selective targeting approaches to minimize the risk of toxicity arising from cross-reactivity with similar peptides in healthy tissues. []
MAGE-A4 Peptide
Compound Description: This refers to a specific amino acid sequence from the MAGE-A4 protein that can be recognized by the immune system. Similar to MAGE-A3 peptides, MAGE-A4 peptides are presented by MHC molecules on the surface of tumor cells, enabling T cell recognition. [, , , ]
Relevance: The use of MAGE-A4 peptides in cancer vaccines and the development of TCRs targeting these peptides suggest a potential link to "2-thioacetyl MAGE" if it's a modified form of MAGE-A4. The research highlights the potential of MAGE-A4 as a target for immunotherapy and the importance of understanding the factors influencing the effectiveness of MAGE-A4-directed therapies. [, , , ]
MAGE-A4c1032TCR
Compound Description: This is a specific engineered TCR that targets the MAGE-A4 protein. This TCR is designed to have high affinity for its target, enhancing its ability to recognize and bind to MAGE-A4 peptides presented by MHC molecules on tumor cells. []
Relevance: The MAGE-A4c1032TCR, with its high affinity for MAGE-A4, highlights the potential for developing highly specific therapeutic agents targeting MAGE proteins. Although the specific structure of "2-thioacetyl MAGE" is unknown, the research on MAGE-A4c1032TCR provides insights into the potential for designing effective TCR-based therapies targeting MAGE proteins. []
MAGE-A6 Peptide
Compound Description: This refers to a specific amino acid sequence derived from the MAGE-A6 protein, similar to the MAGE-A3 and MAGE-A4 peptides. This peptide is recognized by certain T cells and has been studied in the context of cancer immunotherapy. [, ]
Relevance: The research highlights the potential for cross-reactivity between MAGE-A6 and a homologous peptide from Mycoplasma penetrans HF-2 permease (HF-2216–229). This cross-reactivity could be relevant to "2-thioacetyl MAGE" if this compound shares structural similarities with either MAGE-A6 or HF-2216–229. The research emphasizes the importance of carefully evaluating potential cross-reactivities when developing immunotherapies targeting MAGE proteins. [, ]
HF-2216–229 Peptide
Compound Description: This peptide, derived from Mycoplasma penetrans HF-2 permease, shares significant homology with a MAGE-A6 peptide. This homology leads to cross-reactive immune responses, meaning that immune cells stimulated by one peptide can also recognize and respond to the other. [, ]
Relevance: The cross-reactivity observed between HF-2216–229 and MAGE-A6 peptides raises the possibility that "2-thioacetyl MAGE," if it shares structural features with either peptide, could also elicit cross-reactive immune responses. Understanding such cross-reactivities is crucial for predicting potential off-target effects and optimizing the safety and efficacy of immunotherapies targeting MAGE proteins. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.